Superior Selectivity Over Aurora B: TCS7010 vs. MLN8054, Alisertib, and VX-680
TCS7010 demonstrates >1,000-fold selectivity for Aurora A over Aurora B, significantly exceeding that of commonly used Aurora A inhibitors. In direct comparison, TCS7010 exhibits >25-fold higher selectivity than MLN8054 (40-fold selective) , >5-fold higher selectivity than Alisertib (>200-fold selective) , and >10-fold higher selectivity than the pan-Aurora inhibitor VX-680 (~100-fold selective) . The selectivity of TCS7010 arises from a single amino acid difference (Thr217 in Aurora A vs. Glu161 in Aurora B) that prevents inhibitor binding to the Aurora B active site, a mechanism validated by crystallography and mutational analysis [1].
| Evidence Dimension | Selectivity fold-difference (Aurora A IC50 vs. Aurora B IC50) |
|---|---|
| Target Compound Data | IC50 (Aurora A) = 3.4 nM; IC50 (Aurora B) = 3,400 nM |
| Comparator Or Baseline | MLN8054: 40-fold; Alisertib: >200-fold; VX-680: ~100-fold |
| Quantified Difference | >1,000-fold for TCS7010 vs. 40–200-fold for comparators; ≥5-fold improvement |
| Conditions | Cell-free enzymatic assays using recombinant Aurora A and Aurora B kinases |
Why This Matters
Higher selectivity ensures experimental phenotypes can be unambiguously attributed to Aurora A inhibition, avoiding confounding Aurora B-mediated effects such as cytokinesis failure and polyploidy.
- [1] Aliagas-Martin I, Burdick D, Corson L, et al. A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B. J Med Chem. 2009;52(10):3300-3307. View Source
